Hydroxy Vandetanib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Vandetanib is a derivative of Vandetanib, a small-molecule inhibitor primarily used in the treatment of medullary thyroid cancer. Vandetanib inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection tyrosine kinases . This compound retains these inhibitory properties while introducing a hydroxyl group, potentially enhancing its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Vandetanib involves the hydroxylation of Vandetanib. The process typically starts with Vandetanib as the precursor. The hydroxylation can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Vandetanib undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Vandetanib.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iron(III) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Reversion to Vandetanib.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hydroxy Vandetanib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of tyrosine kinase inhibitors.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Hydroxy Vandetanib exerts its effects by inhibiting multiple receptor tyrosine kinases. The hydroxyl group enhances its binding affinity to these receptors, leading to more effective inhibition of signaling pathways involved in tumor growth and angiogenesis. The primary molecular targets include vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection tyrosine kinases .
Comparison with Similar Compounds
Vandetanib: The parent compound, lacking the hydroxyl group.
Pazopanib: Another tyrosine kinase inhibitor with a different chemical structure but similar therapeutic applications.
Regorafenib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness: Hydroxy Vandetanib is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties. This modification potentially improves its efficacy and reduces side effects compared to its parent compound, Vandetanib .
Properties
IUPAC Name |
[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidin-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKXHMPUAQBETB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857857 |
Source
|
Record name | [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910298-61-2 |
Source
|
Record name | 4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910298-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.